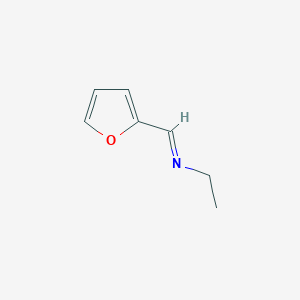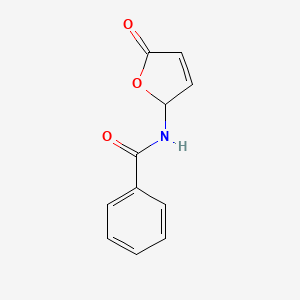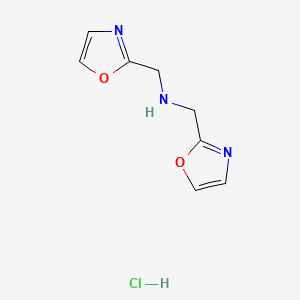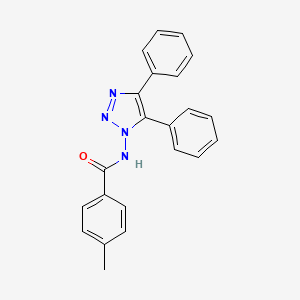
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a triazole ring substituted with diphenyl groups and a methylbenzamide moiety.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Substitution with Diphenyl Groups: The diphenyl groups are introduced through a substitution reaction, where phenyl groups are attached to the triazole ring.
Attachment of the Methylbenzamide Moiety: The final step involves the coupling of the triazole derivative with 4-methylbenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the triazole ring or the benzamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can produce a variety of substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: It is used as a probe to investigate biological pathways and molecular interactions.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules and as a building block for combinatorial chemistry.
Wirkmechanismus
The mechanism of action of N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s triazole ring and diphenyl groups facilitate binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methoxybenzamide: This compound differs by the presence of a methoxy group instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-chlorobenzamide: This compound has a chlorine atom instead of a methyl group on the benzamide moiety.
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-nitrobenzamide: This compound features a nitro group on the benzamide moiety.
Uniqueness
N-(4,5-Diphenyl-1H-1,2,3-triazol-1-yl)-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group on the benzamide moiety can influence the compound’s lipophilicity, binding affinity, and overall biological activity compared to its analogs.
Eigenschaften
CAS-Nummer |
61588-70-3 |
|---|---|
Molekularformel |
C22H18N4O |
Molekulargewicht |
354.4 g/mol |
IUPAC-Name |
N-(4,5-diphenyltriazol-1-yl)-4-methylbenzamide |
InChI |
InChI=1S/C22H18N4O/c1-16-12-14-19(15-13-16)22(27)24-26-21(18-10-6-3-7-11-18)20(23-25-26)17-8-4-2-5-9-17/h2-15H,1H3,(H,24,27) |
InChI-Schlüssel |
IGGWULINUIHVQT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)NN2C(=C(N=N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


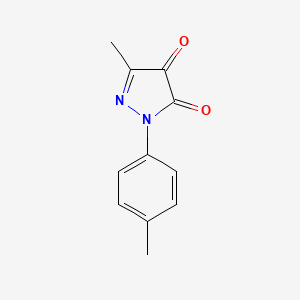
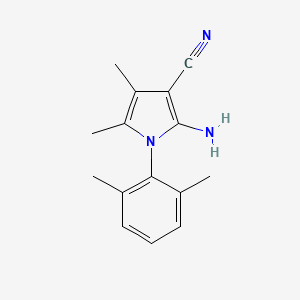
![1-[5-Methyl-2-(pyridin-4-yl)-1,3-oxazol-4-yl]ethan-1-one](/img/structure/B15209358.png)
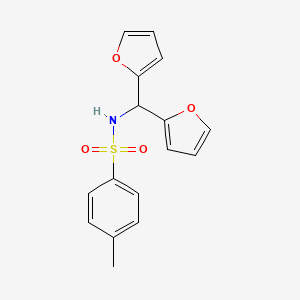
![Dicyclohexyl(2',4',6'-triisopropyl-3,4,5,6-tetramethyl-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B15209370.png)
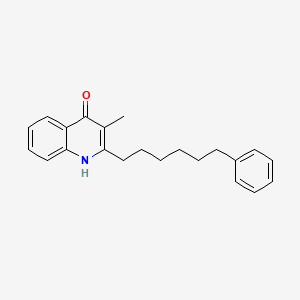
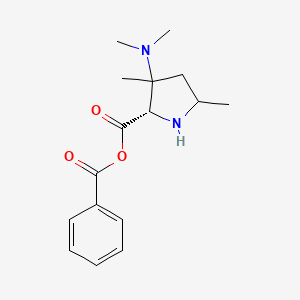
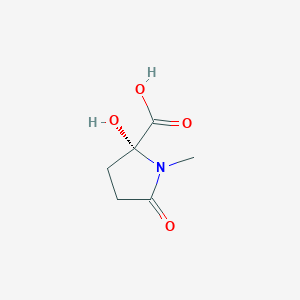
![2-(Difluoromethyl)benzo[d]oxazole-7-acrylic acid](/img/structure/B15209400.png)
